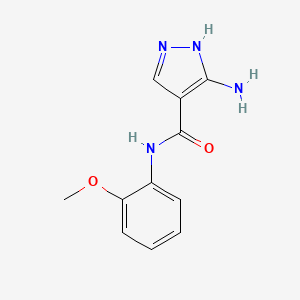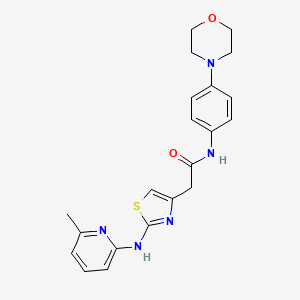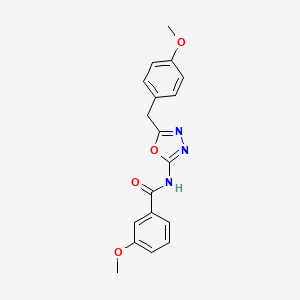![molecular formula C13H15NO4 B2678204 Methyl 2-methoxy-5-[(prop-2-enoylamino)methyl]benzoate CAS No. 2411279-15-5](/img/structure/B2678204.png)
Methyl 2-methoxy-5-[(prop-2-enoylamino)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-5-[(prop-2-enoylamino)methyl]benzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as M2MPB. M2MPB is known for its ability to inhibit the activity of certain enzymes, which makes it a valuable tool in biochemical and physiological studies. In
Wirkmechanismus
M2MPB inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. In the case of TG2, M2MPB binds to the catalytic cysteine residue of the enzyme, preventing it from forming a covalent bond with its substrate. In the case of ACAT, M2MPB binds to the active site of the enzyme, preventing it from catalyzing the formation of cholesterol esters.
Biochemical and Physiological Effects
M2MPB has been shown to have a variety of biochemical and physiological effects. Inhibition of TG2 by M2MPB has been shown to reduce inflammation and cell adhesion, as well as induce apoptosis in cancer cells. Inhibition of ACAT by M2MPB has been shown to reduce cholesterol ester formation and promote cholesterol efflux, which can reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using M2MPB in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of a particular enzyme without affecting other cellular processes. However, one limitation of using M2MPB is its relatively low potency compared to other enzyme inhibitors. This can make it difficult to achieve complete inhibition of enzyme activity at low concentrations.
Zukünftige Richtungen
There are several future directions for research on M2MPB. One area of interest is the development of more potent analogs of M2MPB that can achieve complete inhibition of enzyme activity at lower concentrations. Another area of interest is the study of the effects of M2MPB on other cellular processes, such as autophagy and protein degradation. Finally, the potential therapeutic applications of M2MPB for the treatment of inflammatory and cardiovascular diseases warrant further investigation.
Synthesemethoden
The synthesis of M2MPB involves the reaction of 2-methoxy-5-nitrobenzaldehyde with prop-2-en-1-amine, followed by reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then acylated with methacrylic anhydride to yield M2MPB. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
M2MPB has a wide range of scientific research applications. It is commonly used as an inhibitor of the enzyme transglutaminase 2 (TG2), which is involved in a variety of cellular processes including apoptosis, cell adhesion, and extracellular matrix formation. Inhibition of TG2 by M2MPB has been shown to have anti-inflammatory and anti-cancer effects, making it a valuable tool in the study of these diseases.
M2MPB has also been used as an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol metabolism. Inhibition of ACAT by M2MPB has been shown to have potential therapeutic effects for the treatment of atherosclerosis and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
methyl 2-methoxy-5-[(prop-2-enoylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-12(15)14-8-9-5-6-11(17-2)10(7-9)13(16)18-3/h4-7H,1,8H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYSJZRUFONBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-[(prop-2-enamido)methyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)

![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678138.png)



